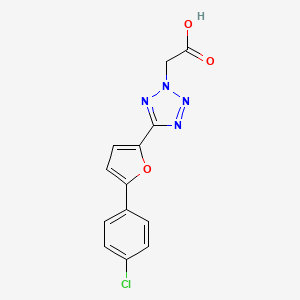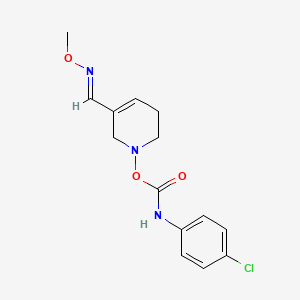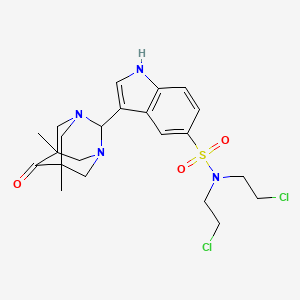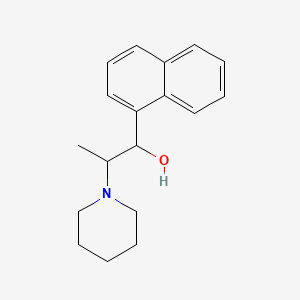
2-Piperidinyl-1-alpha-naphthyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinyl-1-alpha-naphthyl-1-propanol is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a propanol group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinyl-1-alpha-naphthyl-1-propanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Propanol Group: The final step involves the addition of the propanol group through a Grignard reaction or a similar nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinyl-1-alpha-naphthyl-1-propanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinyl-1-alpha-naphthyl-1-propanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Piperidinyl-1-alpha-naphthyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. For example, its cardiodepressant and antiarrhythmic effects are attributed to its ability to block certain ion channels in cardiac cells, thereby regulating heart rate and rhythm .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-blocker used to treat cardiovascular diseases.
Piperidine Derivatives: Various piperidine-based compounds with similar pharmacological activities.
Uniqueness
2-Piperidinyl-1-alpha-naphthyl-1-propanol is unique due to its specific combination of a piperidine ring, naphthalene moiety, and propanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
28419-47-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-14(19-12-5-2-6-13-19)18(20)17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14,18,20H,2,5-6,12-13H2,1H3 |
InChI Key |
LWEWONMMGOVRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC2=CC=CC=C21)O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


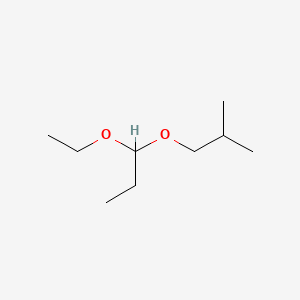
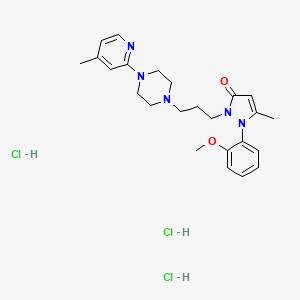
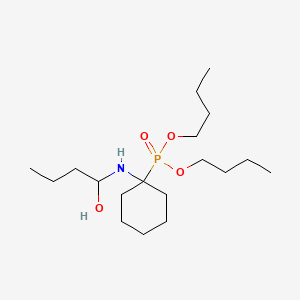
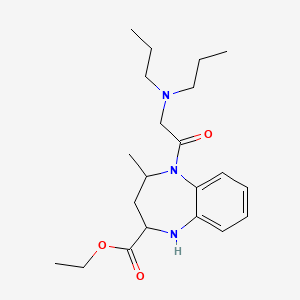
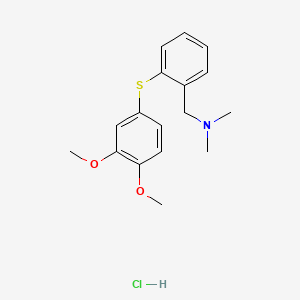

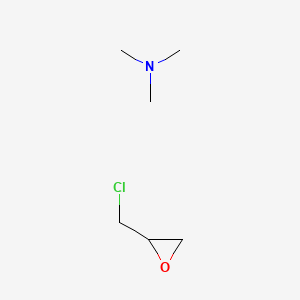
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
